molecular formula C15H20Cl2N2O B3182623 CBS1117 CAS No. 959245-08-0

CBS1117

Cat. No.: B3182623
CAS No.: 959245-08-0
M. Wt: 315.2 g/mol
InChI Key: OUZZSIOQTSNTTI-UHFFFAOYSA-N
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Description

CBS1117 is a novel small-molecule fusion inhibitor that has shown promising antiviral activity against influenza A viruses, particularly the H5N1 strain. This compound has been characterized for its ability to bind near the hemagglutinin fusion peptide, a critical region involved in the virus’s entry into host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain .

Industrial Production Methods: Industrial production of CBS1117 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: CBS1117 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its antiviral properties. It also participates in hydrophobic interactions with the hemagglutinin protein, which is crucial for its inhibitory activity .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups that facilitate the selective introduction of functional groups. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction efficiency .

Major Products Formed: The major product formed from the synthesis of this compound is the final active compound itself, which is then purified and characterized for its antiviral activity. By-products and intermediates are typically removed during the purification process .

Mechanism of Action

CBS1117 exerts its effects by binding to the hemagglutinin protein of the influenza virus, specifically near the fusion peptide region. This binding interferes with the hemagglutinin-mediated fusion process, preventing the virus from entering host cells. The compound forms extensive hydrophobic contacts with the hemagglutinin surface, stabilizing the protein in a conformation that is unable to facilitate membrane fusion .

Comparison with Similar Compounds

    Tamiflu (Oseltamivir): A neuraminidase inhibitor used to treat influenza infections.

    Xofluza (Baloxavir Marboxil): A cap-dependent endonuclease inhibitor that interferes with viral RNA transcription.

    Symmetrel (Amantadine): An M2 ion channel inhibitor used for influenza treatment.

Uniqueness of CBS1117: this compound is unique due to its specific targeting of the hemagglutinin fusion peptide, a critical region for viral entry. This makes it a valuable addition to the arsenal of antiviral agents, particularly for strains resistant to other classes of antiviral drugs .

Properties

IUPAC Name

2,6-dichloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-10(2)19-8-6-11(7-9-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,10-11H,6-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZZSIOQTSNTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198257
Record name 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959245-08-0
Record name 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959245-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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